2-Amino-4-fluorobenzamide

Catalog No.
S681358
CAS No.
119023-25-5
M.F
C7H7FN2O
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-fluorobenzamide

CAS Number

119023-25-5

Product Name

2-Amino-4-fluorobenzamide

IUPAC Name

2-amino-4-fluorobenzamide

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C7H7FN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)

InChI Key

OAQNMGCVLKKYJF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)N)C(=O)N

Canonical SMILES

C1=CC(=C(C=C1F)N)C(=O)N

While the compound can be purchased from several chemical suppliers, primarily for "pharmaceutical testing" or as a "biochemical for proteomics research" [, ], there is a lack of readily available scientific literature exploring its specific uses or potential mechanisms of action.

  • Structure-activity relationship (SAR) studies: Researchers might investigate how the addition of a fluorine atom at the 4th position and an amino group at the 2nd position of a benzamide molecule affects its biological properties compared to similar compounds. This could lead to the discovery of novel drug candidates with improved efficacy or specificity [].
  • Protein-ligand interactions: The presence of an amino group suggests potential hydrogen bonding capabilities, which could be relevant in protein-ligand interactions []. Researchers might explore if 2-amino-4-fluorobenzamide binds to specific proteins and investigate its potential as a tool for studying protein function or as a starting point for drug discovery.

2-Amino-4-fluorobenzamide is an organic compound with the molecular formula C7H7FN2OC_7H_7FN_2O and a molecular weight of 154.14 g/mol. It features a fluorine atom substituted at the para position of the benzene ring relative to an amino group and a carbonyl group, making it a member of the benzamide family. The compound is known for its high solubility in water, with reported solubility values around 14.7 mg/ml, indicating its potential utility in various biochemical applications .

Typical of amides and aromatic compounds, including:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The compound can undergo acylation to form more complex derivatives.
  • Cycloaddition Reactions: It has been involved in formal [4+2] cycloaddition reactions with maleic anhydride, demonstrating its versatility in synthetic organic chemistry .

Research indicates that 2-Amino-4-fluorobenzamide derivatives exhibit notable biological activities, particularly in the realm of anti-inflammatory and analgesic properties. Studies have shown that modifications to the benzamide structure can enhance these activities while improving gastric tolerability, making them promising candidates for drug development . The compound's ability to inhibit certain enzymes related to inflammation further underscores its potential therapeutic applications.

The synthesis of 2-Amino-4-fluorobenzamide can be accomplished through various methods:

  • Direct Fluorination: Starting from 4-amino-benzamide, fluorination can be achieved using reagents such as Selectfluor or other fluorinating agents.
  • Amidation Reactions: The compound can also be synthesized via amidation of 4-fluorobenzoic acid with ammonia or amines under appropriate conditions.

These methods allow for the efficient production of 2-Amino-4-fluorobenzamide and its derivatives for further study and application.

2-Amino-4-fluorobenzamide finds applications in:

  • Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for designing new anti-inflammatory and analgesic drugs.
  • Chemical Research: It is utilized in synthetic organic chemistry as a building block for more complex molecules.
  • Proteomics Research: The compound is used in various biochemical assays and research settings to study protein interactions and functions .

Studies on the interactions of 2-Amino-4-fluorobenzamide with biological targets reveal its potential as a modulator of enzyme activity. For instance, it has been investigated for its effects on cyclooxygenase enzymes, which are crucial in inflammatory processes. The compound's ability to inhibit these enzymes suggests that it could play a role in developing anti-inflammatory therapies .

Several compounds share structural similarities with 2-Amino-4-fluorobenzamide. Here is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
4-Amino-2-fluorobenzamideModerateDifferent amino position; potential different bioactivity .
2-Amino-5-fluorobenzamideHighFluorine at the meta position; may exhibit different pharmacokinetics .
3-Amino-4-fluorobenzamideModerateDifferent substitution pattern; varied biological effects.
2-Amino-4-chlorobenzamideModerateChlorine substitution; potential for different reactivity profiles.
4-FluoroanilineLowLacks carbonyl functionality; primarily used in dye synthesis.

The unique positioning of the amino and fluorine groups in 2-Amino-4-fluorobenzamide contributes to its distinct chemical reactivity and biological activity compared to these similar compounds. This specificity enhances its potential utility in targeted therapeutic applications.

2-Amino-4-fluorobenzamide (CAS: 119023-25-5) is an aromatic compound with molecular formula C7H7FN2O and molecular weight 154.14 g/mol. The compound is characterized by a benzene ring with three functional groups: an amino group at the ortho position, a fluorine atom at the para position, and a primary amide group.

Physical Characteristics

The compound exhibits distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems, as detailed in Table 1.

PropertyValue
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Density1.345 g/cm³
Boiling Point270.807°C at 760 mmHg
Flash Point117.58°C
Melting PointNot available in literature

Table 1: Physical properties of 2-Amino-4-fluorobenzamide

Nomenclature and Identification

The compound is known by several synonyms in chemical databases and literature:

  • 2-Amino-4-fluorobenzamide (IUPAC)
  • 4-fluoroanthranilaMide
  • Benzamide, 2-amino-4-fluoro- (9CI)

XLogP3

1.5

Wikipedia

2-Amino-4-fluorobenzamide

Dates

Modify: 2023-08-15

Explore Compound Types